8-(4-chloro-2-nitrophenoxy)quinoline
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Overview
Description
8-(4-chloro-2-nitrophenoxy)quinoline is an organic compound with the molecular formula C15H9ClN2O3 It is a derivative of benzene, featuring a chloro group, a nitro group, and a quinolyloxy group
Mechanism of Action
Target of Action
Nitroaromatic compounds are often biologically active and can interact with various enzymes and proteins within the cell .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “4-Chloro-2-nitro-1-(8-quinolyloxy)benzene”. Nitroaromatic compounds can undergo reduction to form reactive species, which can cause cellular damage .
Biochemical Pathways
Nitroaromatic compounds can participate in various reactions, including electrophilic aromatic substitution .
Result of Action
Without specific studies, it’s hard to determine the exact cellular effects of “4-Chloro-2-nitro-1-(8-quinolyloxy)benzene”. Nitroaromatic compounds can form reactive species that cause cellular damage .
Preparation Methods
The synthesis of 8-(4-chloro-2-nitrophenoxy)quinoline typically involves multiple steps:
Nitration of Chlorobenzene: The initial step involves the nitration of chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid to produce 4-chloronitrobenzene.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
8-(4-chloro-2-nitrophenoxy)quinoline undergoes various chemical reactions:
Scientific Research Applications
8-(4-chloro-2-nitrophenoxy)quinoline has several applications in scientific research:
Comparison with Similar Compounds
8-(4-chloro-2-nitrophenoxy)quinoline can be compared with similar compounds such as:
4-Chloro-2-nitroaniline: Similar in structure but lacks the quinolyloxy group, making it less versatile in certain reactions.
4-Nitrochlorobenzene: Lacks the quinolyloxy group and has different reactivity and applications.
4-Nitrophenol: Formed by substitution of the chloro group with a hydroxyl group, used in different industrial applications.
Properties
IUPAC Name |
8-(4-chloro-2-nitrophenoxy)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-11-6-7-13(12(9-11)18(19)20)21-14-5-1-3-10-4-2-8-17-15(10)14/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOGKWUZKGEFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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